4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride
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Overview
Description
4’-Chloro-[1,1’-biphenyl]-3-amine hydrochloride is an organic compound with the molecular formula C12H10ClN·HCl It is a derivative of biphenyl, where a chlorine atom is substituted at the 4’ position and an amine group at the 3 position, forming a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-[1,1’-biphenyl]-3-amine hydrochloride typically involves the following steps:
Nitration: Biphenyl is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Chlorination: The biphenyl amine is then chlorinated at the 4’ position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Formation of Hydrochloride Salt: The final step involves converting the amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for 4’-Chloro-[1,1’-biphenyl]-3-amine hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-[1,1’-biphenyl]-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove the chlorine atom or further reduce the amine group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dechlorinated biphenyl amine or further reduced amine derivatives.
Substitution: Formation of substituted biphenyl amine derivatives.
Scientific Research Applications
4’-Chloro-[1,1’-biphenyl]-3-amine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific pharmacological properties.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4’-Chloro-[1,1’-biphenyl]-3-amine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, while the biphenyl structure provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1,1’-biphenyl: Lacks the amine group, making it less reactive in certain chemical reactions.
4’-Chloro-[1,1’-biphenyl]-4-yl)methanamine hydrochloride: Similar structure but with a different substitution pattern, leading to different reactivity and applications.
4-Chloroacetophenone: Contains a carbonyl group instead of an amine, resulting in different chemical properties and uses.
Uniqueness
4’-Chloro-[1,1’-biphenyl]-3-amine hydrochloride is unique due to the presence of both a chlorine atom and an amine group on the biphenyl structure
Properties
IUPAC Name |
3-(4-chlorophenyl)aniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN.ClH/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10;/h1-8H,14H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYZPIWBWVWHCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=C(C=C2)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657385 |
Source
|
Record name | 4'-Chloro[1,1'-biphenyl]-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1172831-13-8 |
Source
|
Record name | 4'-Chloro[1,1'-biphenyl]-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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